N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide
Overview
Description
N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide is an organic compound that features a benzamide core substituted with a hydroxyethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide typically involves the reaction of 3-iodobenzoic acid with N-methyl ethanolamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-3-iodo-N-methyl-benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methyl-benzamide.
Substitution: Formation of N-(2-hydroxyethyl)-3-substituted-N-methyl-benzamide derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism by which N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide can be compared with other benzamide derivatives such as:
N-(2-Hydroxyethyl)-3-chloro-N-methyl-benzamide: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
N-(2-Hydroxyethyl)-3-bromo-N-methyl-benzamide: Contains a bromine atom, offering a balance between the reactivity of chlorine and iodine.
N-(2-Hydroxyethyl)-N-methyl-benzamide: Lacks the halogen substituent, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in the presence of the iodine atom, which can enhance its reactivity and binding interactions compared to its chloro and bromo counterparts.
Biological Activity
N-(2-Hydroxyethyl)-3-iodo-N-methyl-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of the iodine atom is significant as it can enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that benzamide derivatives exhibit notable antimicrobial properties. A study on various benzamide compounds demonstrated that modifications, such as the introduction of iodine and hydroxyethyl groups, can significantly affect their antimicrobial potency. For instance, compounds with similar structures have shown effective inhibition against bacteria and fungi, suggesting that this compound may possess similar activities .
Table 1: Antimicrobial Activity of Benzamide Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Benzamide A | 15 | Staphylococcus aureus |
Benzamide B | 10 | Escherichia coli |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar benzamide compounds have been investigated for their ability to inhibit inflammatory cytokines. For example, compounds targeting discoidin domain receptors (DDR1 and DDR2) have shown significant anti-inflammatory effects in preclinical models . This indicates that this compound may also modulate inflammatory pathways.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Kinases : Many benzamide derivatives act as kinase inhibitors, which are crucial in regulating various cellular processes including inflammation and cell proliferation.
- Cytokine Modulation : Compounds similar to this compound have been shown to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo .
Case Studies
Several studies have explored the pharmacological potential of benzamide derivatives:
- Study on Iodinated Benzamides : Research highlighted the synthesis and evaluation of radioiodinated benzamides for imaging applications in melanoma detection. These findings suggest that iodinated compounds may enhance targeting specificity due to their unique interaction profiles .
- Anti-cancer Activity : A review on various benzamides indicated their effectiveness in inhibiting tumor cell proliferation through mechanisms involving PI3K pathway inhibition, suggesting a potential application for this compound in cancer therapy .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-iodo-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIYRIUQIWOGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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